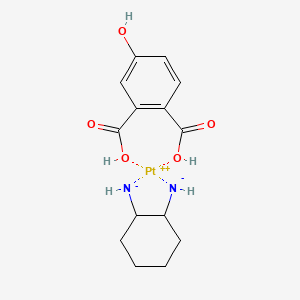
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) is a coordination compound that features platinum in the +2 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) typically involves the reaction of platinum(II) chloride with cyclohexane-1,2-diamine and 4-hydroxyphthalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving platinum(II) chloride in a suitable solvent.
- Adding cyclohexane-1,2-diamine to the solution and allowing the reaction to proceed.
- Introducing 4-hydroxyphthalic acid to the mixture and maintaining the reaction conditions to facilitate complex formation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) undergoes various chemical reactions, including:
Substitution Reactions: The ligand exchange reactions where the 4-hydroxyphthalato ligand can be replaced by other ligands.
Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of other ligands in the presence of a suitable solvent and sometimes a catalyst.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or other peroxides.
Reduction Reactions: May involve reducing agents like sodium borohydride or hydrazine.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield new platinum complexes with different ligands, while oxidation and reduction reactions alter the oxidation state of the platinum center.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to facilitate ligand exchange and redox processes.
Biology and Medicine
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) has shown potential in cancer treatment, similar to other platinum-based drugs like cisplatin. Its unique structure allows it to interact with DNA, leading to the formation of DNA adducts that inhibit cancer cell proliferation.
Industry
In industrial applications, this compound is used in the development of new materials and as a catalyst in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) in cancer treatment involves the formation of platinum-DNA adducts. These adducts disrupt the DNA structure, preventing replication and transcription, ultimately leading to cell death. The compound targets rapidly dividing cancer cells, making it effective in inhibiting tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) is unique due to its specific ligand arrangement, which may offer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its potential for reduced side effects and enhanced efficacy makes it a promising candidate for further research and development.
Propriétés
Numéro CAS |
65296-82-4 |
|---|---|
Formule moléculaire |
C14H18N2O5Pt |
Poids moléculaire |
489.39 g/mol |
Nom IUPAC |
(2-azanidylcyclohexyl)azanide;4-hydroxyphthalic acid;platinum(2+) |
InChI |
InChI=1S/C8H6O5.C6H12N2.Pt/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;7-5-3-1-2-4-6(5)8;/h1-3,9H,(H,10,11)(H,12,13);5-8H,1-4H2;/q;-2;+2 |
Clé InChI |
ZFDPCROUNNDRBD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)[NH-])[NH-].C1=CC(=C(C=C1O)C(=O)O)C(=O)O.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




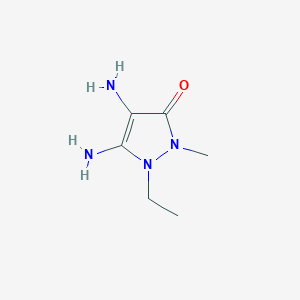
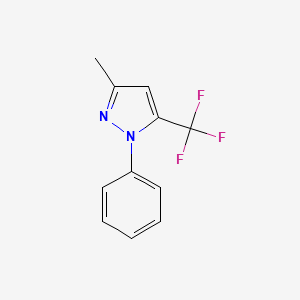
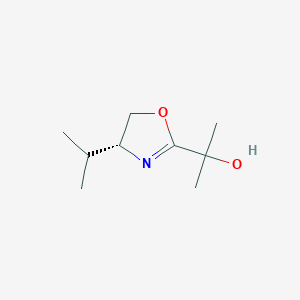
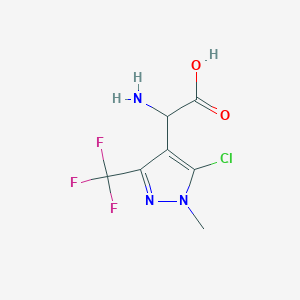
![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)
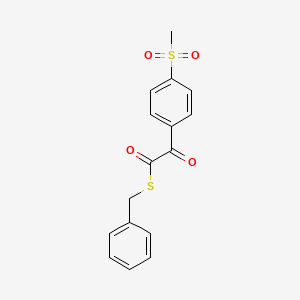
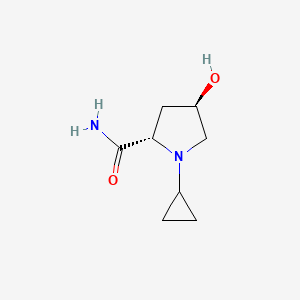

![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)
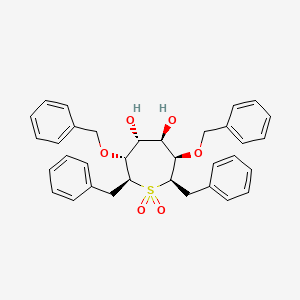
![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
